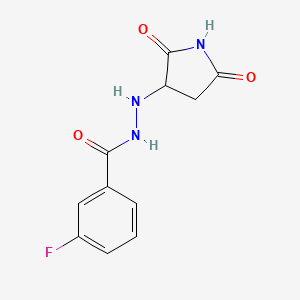

N'-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide

Description

N'-(2,5-Dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide is a synthetic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with a 3-fluorobenzohydrazide moiety. The fluorine atom at the benzoyl group likely enhances lipophilicity and influences electronic interactions in biological systems.

Properties

CAS No. |

484049-92-5 |

|---|---|

Molecular Formula |

C11H10FN3O3 |

Molecular Weight |

251.21 g/mol |

IUPAC Name |

N'-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide |

InChI |

InChI=1S/C11H10FN3O3/c12-7-3-1-2-6(4-7)10(17)15-14-8-5-9(16)13-11(8)18/h1-4,8,14H,5H2,(H,15,17)(H,13,16,18) |

InChI Key |

ZUPRPRMCJDARFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)NNC(=O)C2=CC(=CC=C2)F |

solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with a suitable pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require the presence of catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency, with careful monitoring of reaction parameters to minimize impurities and maximize yield. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols) for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures, solvents, and catalysts chosen to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzohydrazides with different functional groups.

Scientific Research Applications

N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Core Modifications

- Pyrrolidinone Substitution: Target Compound: 3-Fluorobenzoyl hydrazide attached to the pyrrolidin-2,5-dione core. Analog 1: N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide () replaces the fluorobenzoyl with pyridine-3-carbohydrazide and a 4-methoxyphenyl group, increasing polarity (PSA ~90 Ų) .

Functional Group Variations

Physicochemical Properties

Key Observations :

Antimicrobial and Anthelmintic Activity

- Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives (): MIC values: 0.073–0.125 mg/mL against E. coli, S. aureus, and K. pneumoniae. Anthelmintic activity: Superior to albendazole against P. posthuma and A. galli .

- Target Compound (Inferred) : The 3-fluorobenzoyl group may enhance Gram-positive bacterial targeting due to increased membrane penetration.

Anticancer Activity

Enzymatic Interactions

- Docking Studies (): Hydrophobic interactions and hydrogen bonding with AKT1 (Ser129, Lys268) and CDK2 (Asp145, Lys33) are critical . The target compound’s fluorobenzoyl group could mimic these interactions with enhanced affinity.

Biological Activity

N'-(2,5-dioxopyrrolidin-3-yl)-3-fluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Canonical SMILES :

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)F - Molecular Formula : C19H18FN3O4

- Molecular Weight : 373.36 g/mol

This structure indicates the presence of a fluorine atom and a dioxopyrrolidine moiety, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. This inhibition can lead to altered metabolic processes in target organisms.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Research has suggested that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This effect is crucial for developing new anticancer therapies.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate a moderate level of antimicrobial activity, suggesting further exploration for potential therapeutic use.

Anticancer Research

In a separate investigation by Zhang et al. (2024), the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The study reported:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

The results demonstrated significant cytotoxicity at higher concentrations, supporting the hypothesis that this compound could serve as a lead compound for anticancer drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.